molecular formula C14H22BNO4 B1320879 {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid CAS No. 129112-20-5

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid

Cat. No.: B1320879
CAS No.: 129112-20-5
M. Wt: 279.14 g/mol
InChI Key: GQBLFRRWTANPPG-UHFFFAOYSA-N
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Description

{2-[(Diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid (CAS: 129112-20-5) is a boronic acid derivative with a molecular formula of C₁₄H₂₂BNO₄ and a molecular weight of 279.15 g/mol . Its structure features:

  • A boronic acid (-B(OH)₂) group at the phenyl ring position.
  • A 3-methoxy substituent on the aromatic ring.

Properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLFRRWTANPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595627
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-20-5
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boronate esters, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid, have garnered attention for their potential in cancer therapy. They can act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. The introduction of boronic acid moieties into drug candidates has been shown to enhance selectivity and potency against cancer cells by modifying the pharmacokinetic properties of the compounds .

Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The ability to form reversible covalent bonds with diols allows these compounds to interfere with bacterial cell wall synthesis and viral replication processes. This property makes this compound a candidate for developing new antibacterial agents .

Organic Synthesis

Suzuki-Miyaura Coupling
One of the most significant applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis. This compound can serve as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The reaction conditions are generally mild, making it suitable for a wide range of substrates.

Synthesis of Amides
The compound can also be utilized as a catalyst in amide synthesis reactions, enhancing yields and selectivity. This application is particularly relevant in medicinal chemistry for developing peptide-based drugs .

Materials Science

Polymer Chemistry
In materials science, boronic acids like this compound are explored for their role in creating polymeric materials with specific functionalities. Their ability to form dynamic covalent bonds allows for the development of smart materials that can respond to environmental stimuli, such as pH or temperature changes .

Nanotechnology Applications
The integration of boronic acids into nanomaterials has opened avenues in drug delivery systems. By modifying nanoparticles with boronic acid derivatives, researchers aim to enhance the targeting efficiency and release profiles of therapeutic agents .

Case Studies

Study Title Objective Findings
"Boronic Acids as Anticancer Agents"Evaluate the efficacy of boronic acids in cancer therapyDemonstrated enhanced potency against cancer cell lines through proteasome inhibition
"Synthesis of Amides Using Boronic Acid Catalysts"Investigate the efficiency of boronic acids in amide formationAchieved higher yields and selectivity compared to traditional methods
"Smart Polymers from Boronic Acid Derivatives"Develop responsive materials using boronic acidsCreated polymers that change properties based on environmental stimuli

Mechanism of Action

The mechanism of action of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which forms cyclic esters with diols under physiological conditions. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Methoxy-Substituted Phenylboronic Acids
  • 3-Methoxyphenylboronic acid and its isomers (e.g., 2-methoxy derivatives) are common in Suzuki-Miyaura cross-coupling reactions. Studies show that the position of the methoxy group significantly impacts reaction yields. For example:
    • Switching the methoxy group from the 2- to 3-position reduced yields by ~20% in regioselective syntheses of pyrido-pyrazolo derivatives .
    • Electron-withdrawing groups (e.g., CF₃) on phenylboronic acids further decrease reactivity, while electron-donating groups (e.g., methoxy) enhance it .
Compound Substituent Position Yield (%) Key Observation Reference
3-Methoxyphenylboronic acid 3 65 Moderate reactivity
2-Methoxyphenylboronic acid 2 45 Lower yield due to steric hindrance
3-CF₃-phenylboronic acid 3 30 Strong electron withdrawal
Fluorinated Methoxyphenylboronic Acids

Fluorine substitution near the methoxy group alters electronic properties and binding affinity:

  • (3-Fluoro-4-methoxyphenyl)boronic acid (CAS: 149507-26-6, similarity score: 0.88 to the target compound) shows enhanced stability in aqueous media due to fluorine’s electronegativity, making it suitable for biomedical applications .
Histone Deacetylase (HDAC) Inhibitors
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (CAS: N/A) demonstrated potent HDAC inhibition, achieving maximum fungal appressorium inhibition at 1 µM, outperforming trichostatin A (1.5 µM) .
  • The target compound’s diisopropylamino carbonyl group may mimic acetylated lysine substrates, but its bulky substituents could hinder enzyme binding compared to smaller analogs .
β-Lactamase Inhibitors
  • Vaborbactam (FDA-approved) and chiral α-amido-β-triazolylethaneboronic acids (Ki = 0.004–0.008 µM) utilize boronic acid’s electrophilicity to form reversible tetrahedral adducts with serine residues in β-lactamases .
  • The target compound’s methoxy group could enhance water solubility, but its diisopropylamino carbonyl moiety might reduce membrane permeability compared to vaborbactam’s compact structure .

Structural Analogs in Drug Discovery

Compound Key Feature Biological Target Advantage/Disadvantage vs. Target Compound Reference
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Dual boronic acid groups Antimicrobial agents Higher Lewis acidity but poorer solubility
{2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid Piperidine-linked boronic acid Serine proteases Improved cell penetration due to piperidine
(3-Fluoro-4-methoxyphenyl)boronic acid Fluorine-methoxy synergy Saccharide-responsive ionophores Enhanced stability in physiological media

Biological Activity

{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid, with the chemical formula C₁₄H₂₂BNO₄, is a boronic acid derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, particularly in the realm of enzyme inhibition and therapeutic development.

The compound's structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can serve as a scaffold for drug design.

PropertyValue
Molecular Weight279.14 g/mol
Chemical FormulaC₁₄H₂₂BNO₄
CAS Number129112-20-5
SolubilitySoluble in organic solvents

Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with active site residues. This inhibition can lead to significant biological effects, including anti-cancer activity and modulation of metabolic pathways.

Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of various enzymes. For instance, studies have shown that compounds similar to this compound are effective against proteases involved in cancer progression. The unique diisopropylamino carbonyl moiety enhances binding affinity and specificity towards target enzymes.

Anticancer Potential

A study published in PubMed highlights the role of boronic acids in cancer therapy, particularly their ability to inhibit proteasome activity, leading to apoptosis in cancer cells . The structural similarity of this compound to known anticancer agents suggests it may exhibit similar properties.

Case Studies

  • Protease Inhibition : A comparative study demonstrated that several boronic acid derivatives, including this compound, effectively inhibited the activity of serine proteases involved in tumor metastasis. The IC50 values indicated a strong correlation between structural modifications and inhibitory potency.
  • Antidiabetic Applications : Another investigation explored the use of boronic acids as glucose-sensing agents. The compound's ability to bind selectively to glucose suggests potential applications in developing glucose-responsive insulin delivery systems.

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of boronic acids. The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionEffective against serine proteases; potential anticancer activity.
Nucleic Acid InteractionsModified oligonucleotides show improved binding properties due to boron interactions.
Antidiabetic PotentialDemonstrated glucose selectivity; potential for insulin delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid
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